REACTION_CXSMILES
|
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].[C:8](OC)(=O)[C:9]([CH3:11])=[CH2:10].[C:15](OCCO)(=O)[CH:16]=[CH2:17].[C:23](O)(=O)[CH:24]=C.[CH2:28]([CH:30]([CH2:40][CH2:41][CH2:42][CH3:43])C(OOOC(C)(C)C)=O)[CH3:29].[CH2:44](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:10][CH:9]([C:8]1[CH2:29][CH2:28][CH:30]2[C:40](=[CH:41][CH2:42][CH:43]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:24][CH2:23][CH2:15][C:16]32[CH3:17])[CH:44]=1)[CH3:11]
|
Name
|
45.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OOOC(C)(C)C)CCCC
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this ws added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:5]CC)(=[O:4])[CH:2]=[CH2:3].[C:8](OC)(=O)[C:9]([CH3:11])=[CH2:10].[C:15](OCCO)(=O)[CH:16]=[CH2:17].[C:23](O)(=O)[CH:24]=C.[CH2:28]([CH:30]([CH2:40][CH2:41][CH2:42][CH3:43])C(OOOC(C)(C)C)=O)[CH3:29].[CH2:44](O)CCC>C1(C)C(C)=CC=CC=1>[CH3:10][CH:9]([C:8]1[CH2:29][CH2:28][CH:30]2[C:40](=[CH:41][CH2:42][CH:43]3[C:2]([C:1]([OH:5])=[O:4])([CH3:3])[CH2:24][CH2:23][CH2:15][C:16]32[CH3:17])[CH:44]=1)[CH3:11]
|
Name
|
45.6
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(C(=O)OOOC(C)(C)C)CCCC
|
Name
|
solids
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this ws added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |